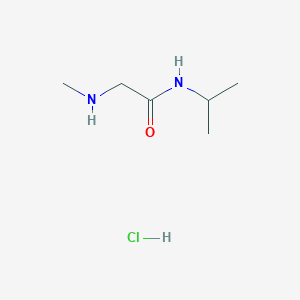

2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)-N-propan-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)4-7-3;/h5,7H,4H2,1-3H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXLXPGOUHNTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(methylamino)-N-(propan-2-yl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of two distinct and robust synthetic pathways for the preparation of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride, a valuable building block in pharmaceutical and chemical research. The document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic step. The methodologies detailed herein are designed to be self-validating, with an emphasis on reaction efficiency, scalability, and product purity. All claims and protocols are substantiated by authoritative references from peer-reviewed literature and established chemical knowledge.

Introduction

This compound is a secondary amine-containing amide of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules. The controlled and efficient synthesis of this compound is therefore a critical step in the discovery and development of new chemical entities. This guide will explore two primary synthetic strategies: a classical two-step approach involving nucleophilic substitution, and a more convergent pathway utilizing reductive amination. Each method will be discussed in detail, highlighting the rationale behind the selection of reagents, solvents, and reaction conditions to ensure a high-yielding and pure final product.

Pathway 1: Two-Step Synthesis via Nucleophilic Substitution

This pathway is a classical and reliable method that proceeds in two distinct chemical transformations: first, the acylation of isopropylamine with chloroacetyl chloride to form an α-chloro amide intermediate, followed by a nucleophilic substitution with methylamine to yield the desired product.

Logical Flow of Pathway 1

Caption: Reaction schematic for the two-step synthesis of the target compound.

Step 1: Synthesis of 2-Chloro-N-(propan-2-yl)acetamide

The initial step involves the formation of an amide bond between isopropylamine and chloroacetyl chloride. This is a standard acylation reaction that is typically fast and high-yielding.

Expertise & Experience: The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction. An aqueous solution of a mild inorganic base like sodium bicarbonate or a tertiary amine such as triethylamine in an organic solvent can be employed. The reaction is often performed at low temperatures (0-5 °C) to control the exothermicity and minimize potential side reactions.[1][2] Dichloromethane or diethyl ether are common solvents for this transformation.

Experimental Protocol:

-

To a solution of isopropylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (10 volumes) cooled to 0 °C in an ice bath, add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-N-(propan-2-yl)acetamide, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(methylamino)-N-(propan-2-yl)acetamide and its Hydrochloride Salt

The second step is a nucleophilic substitution where the chlorine atom of the intermediate is displaced by methylamine.

Expertise & Experience: An excess of methylamine is typically used to drive the reaction to completion and to act as a base to neutralize the HCl formed.[3] The reaction can be carried out using an aqueous or alcoholic solution of methylamine. The choice of solvent (e.g., ethanol, methanol, or THF) can influence the reaction rate. The final product is an oil or a low-melting solid and is often purified by chromatography or distillation. For ease of handling and stability, it is converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 2-chloro-N-(propan-2-yl)acetamide (1.0 eq) in ethanol (10 volumes).

-

Add an excess of 40% aqueous methylamine solution (3-4 eq) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.

-

Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base of 2-(methylamino)-N-(propan-2-yl)acetamide.

-

For purification, the crude product can be subjected to column chromatography on silica gel.

-

To form the hydrochloride salt, dissolve the purified free base in diethyl ether or isopropanol and add a solution of HCl in the corresponding solvent dropwise with stirring.[4]

-

Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Pathway 2: Synthesis via Reductive Amination

This pathway offers a more convergent approach, where the C-N bond is formed through the reductive amination of an aldehyde with a primary amine, followed by amide bond formation.

Logical Flow of Pathway 2

Caption: Reaction schematic for the synthesis via reductive amination.

Step 1: Synthesis of N-Methylglycine (Sarcosine)

The synthesis begins with the formation of N-methylglycine (sarcosine) via the reductive amination of glyoxylic acid with methylamine.

Expertise & Experience: Reductive amination is a powerful tool for C-N bond formation.[5][6] The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the carbonyl group.[7] The reaction is typically carried out in an aqueous or alcoholic medium.

Experimental Protocol:

-

To a solution of glyoxylic acid monohydrate (1.0 eq) in methanol (10 volumes), add an aqueous solution of methylamine (40%, 1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with concentrated HCl to pH ~2 to decompose the excess borohydride.

-

Concentrate the mixture under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield N-methylglycine.

Step 2: Amide Coupling to form 2-(methylamino)-N-(propan-2-yl)acetamide and its Hydrochloride Salt

The final step involves the coupling of N-methylglycine with isopropylamine to form the desired amide.

Expertise & Experience: Standard peptide coupling reagents are employed for this amide bond formation. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) are effective. The amino group of sarcosine needs to be protected (e.g., with a Boc group) before coupling to prevent self-polymerization, followed by deprotection. Alternatively, direct coupling can be attempted under carefully controlled conditions.

Experimental Protocol (with Boc protection):

-

Boc Protection of Sarcosine: To a solution of N-methylglycine (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir at room temperature overnight. Acidify the mixture and extract with ethyl acetate. Dry the organic layer and concentrate to give Boc-sarcosine.

-

Amide Coupling: To a solution of Boc-sarcosine (1.0 eq), isopropylamine (1.1 eq), and HOBt (1.2 eq) in dichloromethane, add EDC (1.2 eq) at 0 °C. Stir the reaction mixture at room temperature for 12-18 hours.

-

Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer and concentrate to give the Boc-protected product.

-

Boc Deprotection and Salt Formation: Dissolve the Boc-protected amide in a solution of HCl in dioxane or diethyl ether. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

The product, this compound, will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Data Summary

| Pathway | Step | Starting Materials | Key Reagents | Typical Yield | Purity |

| 1 | 1 | Isopropylamine, Chloroacetyl chloride | Triethylamine | >90% | >95% (crude) |

| 2 | 2-Chloro-N-(propan-2-yl)acetamide, Methylamine | HCl | 70-85% (overall) | >98% | |

| 2 | 1 | Glyoxylic acid, Methylamine | NaBH₃CN | 80-90% | >97% |

| 2 | N-Methylglycine, Isopropylamine | Boc₂O, EDC, HOBt, HCl | 65-75% (overall) | >98% |

Conclusion

This guide has detailed two reliable and scientifically sound synthetic pathways for the preparation of this compound. Pathway 1, a two-step sequence involving nucleophilic substitution, is a more traditional and often higher-yielding approach for laboratory-scale synthesis. Pathway 2, utilizing reductive amination and peptide coupling, offers a more convergent strategy that may be amenable to library synthesis and further diversification. The choice of pathway will depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity profile. Both protocols have been presented with an emphasis on the underlying chemical principles to empower the scientist with a thorough understanding of the synthetic process.

References

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). Available at: [Link]

-

ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. (2017). Available at: [Link]

- Google Patents. Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (2013).

- Google Patents. Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (2020).

- Google Patents. Method for preparing 2-amino-dimethyl acetamide hydrochloride. (2012).

-

PubChem. 2-chloro-N-methyl-N-(propan-2-yl)acetamide. Available at: [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. Available at: [Link]

-

Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. (2020). Available at: [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (2018). Available at: [Link]

-

YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022). Available at: [Link]

-

ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2019). Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

ScienceDirect. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Available at: [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

An In-depth Technical Guide to the Physicochemical Properties of 2-(methylamino)-N-(propan-2-yl)acetamide Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride (CAS No. 1209744-77-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document integrates foundational chemical principles with data from structurally similar molecules to offer a robust framework for its study and application. The guide covers molecular and chemical properties, predicted spectral characteristics, and proposed methodologies for analytical characterization and stability assessment. All proposed protocols are designed as self-validating systems and should be rigorously verified experimentally. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and formulation of this and related N-alkylated acetamide hydrochlorides.

Introduction and Molecular Overview

This compound is a secondary amine and an amide derivative. The hydrochloride salt form suggests enhanced solubility and stability, making it a potentially viable candidate for various research and development applications. Understanding its fundamental physicochemical properties is a critical first step in any scientific investigation, from reaction optimization to formulation development.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1209744-77-3 | [1] |

| Molecular Formula | C₆H₁₅ClN₂O | - |

| Molecular Weight | 166.65 g/mol | [1] |

| InChI Key | YCXLXPGOUHNTJI-UHFFFAOYSA-N | [1] |

Chemical Structure

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound. Predicted values are based on computational models and data from analogous compounds and should be confirmed through experimental analysis.

| Property | Predicted/Known Value | Experimental Protocol |

| Melting Point | Not available. Expected to be a crystalline solid with a melting point likely above 150 °C, similar to other small molecule amine hydrochlorides. For comparison, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride has a melting point of 202-203 °C.[2] | Capillary melting point apparatus (e.g., Mel-Temp) with a calibrated thermometer. |

| Boiling Point | Not applicable; likely to decompose upon heating before boiling. | Not recommended due to probable decomposition. |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol) due to its ionic nature. Limited solubility is expected in non-polar organic solvents. | Gravimetric analysis of saturated solutions in various solvents at a controlled temperature. |

| pKa | The protonated secondary amine is expected to have a pKa in the range of 9-11. | Potentiometric titration with a standardized base. |

| Appearance | Likely a white to off-white crystalline solid. | Visual inspection. |

Proposed Analytical Characterization

A robust analytical strategy is essential for confirming the identity, purity, and stability of this compound. The following section outlines recommended analytical techniques and methodologies.

Spectroscopic Analysis

NMR is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are outlined below.

Predicted ¹H NMR Spectrum (in D₂O):

-

δ ~1.2 ppm (doublet, 6H): Isopropyl methyl protons (-CH(CH₃ )₂)

-

δ ~2.7 ppm (singlet, 3H): N-methyl protons (-NH₂⁺ -C H₃)

-

δ ~3.8 ppm (septet, 1H): Isopropyl methine proton (-CH (CH₃)₂)

-

δ ~4.0 ppm (singlet, 2H): Methylene protons (-CH₂ -C=O)

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ ~22 ppm: Isopropyl methyl carbons

-

δ ~35 ppm: N-methyl carbon

-

δ ~42 ppm: Isopropyl methine carbon

-

δ ~55 ppm: Methylene carbon

-

δ ~170 ppm: Carbonyl carbon

Experimental Protocol for NMR Analysis:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz.

-

Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the signals based on chemical shifts, coupling patterns, and integration values.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-(methylamino)-N-(propan-2-yl)acetamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride, a molecule of interest in pharmaceutical and chemical research. This document moves beyond a simple recitation of analytical techniques, offering a detailed narrative on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the rationale behind experimental design, the interpretation of spectral data, and the logical workflow required to unambiguously confirm the molecular structure. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the principles and practice of small molecule characterization.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of chemical and pharmaceutical sciences, the precise structural characterization of a molecule is a cornerstone of research and development. The identity, purity, and isomeric form of a compound directly influence its chemical reactivity, biological activity, and safety profile. This compound, a secondary amine and amide-containing molecule, presents a valuable case study for illustrating a systematic approach to structural elucidation. Its constituent functional groups provide distinct spectroscopic signatures that, when analyzed in concert, allow for a definitive structural assignment.

This guide will detail a multi-technique approach, emphasizing not just the "what" but the "why" of each analytical step. We will explore a plausible synthetic route to anticipate potential impurities and leverage predictive tools to supplement the absence of publicly available experimental spectra for this specific molecule, a common scenario in novel compound research.

Foundational Analysis: Elemental Composition and Molecular Formula

Prior to in-depth spectroscopic analysis, elemental analysis provides the empirical formula, which, in conjunction with high-resolution mass spectrometry, establishes the molecular formula.

Table 1: Elemental and Mass Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₅ClN₂O |

| Molecular Weight | 166.65 g/mol |

| Monoisotopic Mass | 166.0873 u |

| Elemental Composition | C: 43.24%, H: 9.07%, Cl: 21.27%, N: 16.81%, O: 9.60% |

This foundational data provides the necessary constraints for the subsequent interpretation of spectroscopic results.

Proposed Synthetic Pathway and its Implications for Structural Verification

A plausible and efficient synthesis of 2-(methylamino)-N-(propan-2-yl)acetamide involves a two-step process, which informs our analytical strategy by highlighting potential starting materials and by-products that could interfere with structural confirmation.

This synthetic approach suggests that potential impurities could include unreacted 2-chloro-N-(propan-2-yl)acetamide and over-alkylated tertiary amine species. The analytical methods chosen must be capable of distinguishing the target compound from these potential contaminants.

Experimental Protocol: Synthesis

-

Synthesis of 2-chloro-N-(propan-2-yl)acetamide: To a solution of isopropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Synthesis of 2-(methylamino)-N-(propan-2-yl)acetamide: Dissolve 2-chloro-N-(propan-2-yl)acetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile. Add an excess of methylamine (in a suitable form, e.g., a 40% aqueous solution or as a gas bubbled through the solution) (2-3 eq). Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC. After completion, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove excess methylamine and its salts. The organic layer is then dried and concentrated.

-

Formation of the Hydrochloride Salt: Dissolve the crude 2-(methylamino)-N-(propan-2-yl)acetamide in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structural elucidation lies in the interpretation of spectroscopic data. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we predict the following spectral features.

4.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (number of protons).

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| (CH₃)₂CH-NH | 1.1 - 1.3 | Doublet | 6H | Six equivalent methyl protons split by the adjacent methine proton. |

| (CH₃)₂CH-NH | 3.9 - 4.2 | Septet | 1H | Methine proton split by the six adjacent methyl protons. Shielded by the adjacent nitrogen. |

| -NH-CH₃ | 2.6 - 2.8 | Singlet (broad) | 3H | Methyl protons on the nitrogen, likely appearing as a singlet due to rapid exchange or coupling to the nitrogen, which may be broadened. |

| -NH-CH₂-CO | 3.5 - 3.8 | Singlet (broad) | 2H | Methylene protons adjacent to the carbonyl group and the nitrogen. May appear as a singlet, but could show coupling to the NH proton under certain conditions. |

| -NH-CH₃ | 8.0 - 9.0 | Broad Singlet | 1H | Amide proton, chemical shift is highly dependent on solvent and concentration. |

| -NH₂⁺- | 9.0 - 10.0 | Broad Singlet | 2H | Protons of the amine hydrochloride, expected to be downfield and broad due to exchange. |

4.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂CH-NH | 22 - 24 | Isopropyl methyl carbons. |

| (CH₃)₂CH-NH | 41 - 43 | Isopropyl methine carbon, attached to nitrogen. |

| -NH-CH₃ | 35 - 37 | Methyl carbon attached to nitrogen. |

| -NH-CH₂-CO | 50 - 55 | Methylene carbon between the nitrogen and carbonyl group. |

| -C=O | 170 - 175 | Carbonyl carbon of the amide. |

4.1.3. 2D NMR Spectroscopy: Establishing Connectivity

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

-

COSY: Will show correlations between coupled protons, for instance, between the isopropyl methyl doublet and the methine septet.

-

HSQC: Will correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural insights.

-

High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₁₅N₂O⁺ for the free base).

-

Fragmentation Pattern: The fragmentation of N-alkyl acetamides is influenced by the amide and amine functionalities. Key expected fragmentation pathways include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

-

McLafferty Rearrangement: While less likely for this specific structure, it is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen.

-

Loss of small neutral molecules: Such as the loss of the isopropyl group.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 4: Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 - 3500 | N-H (secondary amide) | N-H stretch |

| ~2400 - 2800 | R₂NH₂⁺ (amine hydrochloride) | N-H stretch (broad) |

| ~2900 - 3000 | C-H (alkane) | C-H stretch |

| ~1640 - 1680 | C=O (secondary amide) | C=O stretch (Amide I band) |

| ~1515 - 1570 | N-H (secondary amide) | N-H bend (Amide II band) |

| ~1560 - 1620 | N-H (amine hydrochloride) | N-H bend |

The presence of the strong amide I band and the broad amine hydrochloride stretches would be key confirmatory features in the IR spectrum.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of this compound is a process of logical deduction, guided by the complementary data obtained from NMR, MS, and IR spectroscopy. By integrating the information from these techniques—the connectivity from NMR, the molecular formula and fragmentation from MS, and the functional group identification from IR—an unambiguous structural assignment can be made with a high degree of confidence. This guide has outlined a systematic workflow, from understanding the synthetic origin of the molecule to the detailed interpretation of its spectroscopic signatures, providing a robust template for the structural characterization of novel small molecules.

References

-

PubChem. Isopropylacetamide. National Center for Biotechnology Information. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782–1795. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Chemical Characteristics of N-Isopropyl-2-(methylamino)acetamide hydrochloride (CAS Number: 1209744-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl-2-(methylamino)acetamide hydrochloride (CAS No. 1209744-77-3) is a chemical compound with potential applications in organic synthesis and drug discovery. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a plausible synthetic route. While specific biological activities and detailed experimental data for this particular molecule are not extensively documented in publicly available literature, this guide offers insights based on its structural features and data from closely related compounds.

Chemical Identity and Physical Properties

N-Isopropyl-2-(methylamino)acetamide hydrochloride is the hydrochloride salt of the parent compound, N-Isopropyl-2-(methylamino)acetamide. The hydrochloride form is typically a solid material.[1]

| Property | Value | Source |

| CAS Number | 1209744-77-3 | |

| Chemical Name | N-Isopropyl-2-(methylamino)acetamide hydrochloride | [1] |

| Synonyms | 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride | |

| Molecular Formula | C₆H₁₅ClN₂O | [1] |

| Molecular Weight | 166.65 g/mol | [1] |

| Physical State | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Chemical Structure:

Caption: Chemical structure of N-Isopropyl-2-(methylamino)acetamide hydrochloride.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the isopropyl methyl protons (a doublet), the isopropyl methine proton (a multiplet), the methylene protons (a singlet or AB quartet depending on chirality and solvent), the N-methyl protons (a singlet), and exchangeable amine and amide protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct isopropyl methyl carbons, the isopropyl methine carbon, the methylene carbon, the N-methyl carbon, and the amide carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the secondary amine and the amide, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band).

-

Mass Spectrometry: The mass spectrum of the free base (N-Isopropyl-2-(methylamino)acetamide, C₆H₁₄N₂O, molecular weight 130.19 g/mol [2]) would be expected to show a molecular ion peak (M⁺) at m/z 130. Fragmentation would likely involve cleavage of the amide bond and loss of the isopropyl group.

Synthesis and Purification

A plausible synthetic route to N-Isopropyl-2-(methylamino)acetamide hydrochloride involves a two-step process starting from a commercially available haloacetamide.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of N-Isopropyl-2-(methylamino)acetamide hydrochloride.

Experimental Protocol:

Step 1: Synthesis of N-Isopropyl-2-(methylamino)acetamide (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-N-isopropylacetamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Addition of Reagents: To this solution, add a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq) to act as a proton scavenger.

-

Slowly add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.2 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-Isopropyl-2-(methylamino)acetamide as a liquid.[3]

Step 2: Formation of N-Isopropyl-2-(methylamino)acetamide hydrochloride

-

Dissolution: Dissolve the purified N-Isopropyl-2-(methylamino)acetamide free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Drying: Collect the solid precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain N-Isopropyl-2-(methylamino)acetamide hydrochloride.

Potential Biological Activity and Applications

While there is no specific information available regarding the biological activity or applications of N-Isopropyl-2-(methylamino)acetamide hydrochloride, the N-substituted acetamide scaffold is a common motif in a variety of biologically active molecules. For instance, related structures have been investigated for their potential as antibacterial agents.

The presence of a secondary amine and an amide group allows for potential hydrogen bonding interactions with biological targets. The isopropyl group provides a degree of lipophilicity which can influence pharmacokinetic properties.

Given its structure, this compound could serve as a building block or intermediate in the synthesis of more complex molecules for drug discovery programs.[3] Further research is required to determine its specific biological targets and potential therapeutic applications.

Safety and Handling

N-Isopropyl-2-(methylamino)acetamide hydrochloride is classified as an irritant.[1] The free base, N-Isopropyl-2-(methylamino)acetamide, is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Analytical Methods

For the analysis of N-Isopropyl-2-(methylamino)acetamide hydrochloride, standard analytical techniques can be employed.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable technique for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a good starting point for method development.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of the free base to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

Conclusion

N-Isopropyl-2-(methylamino)acetamide hydrochloride is a chemical compound with a straightforward structure and synthesis. While its specific biological profile remains to be elucidated, its structural components suggest potential for further investigation in medicinal chemistry and drug discovery as a synthetic intermediate. This guide provides a foundational understanding of its chemical characteristics to aid researchers in their future studies.

References

- Chemsrc. 2-Bromo-N-isopropylacetamide | CAS#:75726-96-4. (2025-08-21).

- Sigma-Aldrich. 2-(methylamino)-N-(propan-2-yl)acetamide | 51489-14-6.

- Sigma-Aldrich. N-isopropyl-2-(methylamino)acetamide.

- Echemi. 2-(N-isopropyl-N-Methylamino)-N-(2-aminoethyl)acetamide dihydrochloride.

- Howei Pharm. Page 28-3290001 to 3307500 - Cas List Page - CMO,CDMO,Custom Synthesis.

- ChemBK. N-Isopropyl-2-(methylamino)acetamide.

- Advanced ChemBlocks. N-Isopropyl-2-(methylamino)acetamide.

- Matrix Scientific. N-Isopropyl-2-(methylamino)acetamide hydrochloride.

Sources

Mechanism of action of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

Abstract

This technical guide delineates the putative mechanism of action for this compound. In the absence of direct empirical data for this specific molecule, this paper constructs a robust mechanistic hypothesis based on established principles of medicinal chemistry and pharmacology. By analyzing its structural architecture, we draw compelling parallels to the well-characterized class of amino-amide local anesthetics. The central thesis of this guide is that this compound functions as a voltage-gated sodium channel blocker, thereby inhibiting the generation and propagation of action potentials in neuronal membranes. This document provides a foundational framework for researchers, scientists, and drug development professionals, offering both a detailed theoretical mechanism and a blueprint for its experimental validation.

Introduction and Structural Analysis

This compound is a small organic molecule featuring a core acetamide structure. Its chemical identity is characterized by a methylamino group at the alpha-carbon and an N-isopropyl substituent on the amide nitrogen. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for potential pharmaceutical applications.

A critical examination of its structure reveals a classic tripartite pharmacophore characteristic of many local anesthetics:

-

A Lipophilic Group: The N-(propan-2-yl)acetamide portion of the molecule provides a degree of lipophilicity, facilitating its interaction with and passage through the lipid bilayer of neuronal membranes.

-

An Intermediate Linker: An amide bond connects the lipophilic and hydrophilic moieties. This feature is a hallmark of the "amino-amide" class of local anesthetics, which includes widely used agents like lidocaine.

-

A Hydrophilic Group: The terminal methylamino group, which is protonated at physiological pH, constitutes the hydrophilic (cationic) portion of the molecule. This charged group is crucial for the molecule's interaction with its putative biological target.

This structural analogy to established local anesthetics, such as lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), forms the basis for the mechanistic hypothesis presented herein.[1][2][3]

Postulated Pharmacodynamics: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[3][4][5] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.[1] By preventing this influx, local anesthetics effectively raise the threshold for excitation and, in sufficient concentrations, completely block the conduction of nerve impulses.

We postulate that this compound follows this canonical mechanism. The proposed sequence of events is as follows:

-

Membrane Permeation: In its uncharged (basic) form, the molecule penetrates the lipid-rich neuronal membrane.

-

Intracellular Equilibration: Once inside the neuron, an equilibrium is established between the uncharged and the protonated (cationic) form of the molecule.

-

Channel Binding: The cationic form of this compound is hypothesized to bind to a specific receptor site within the pore of the voltage-gated sodium channel. This binding is thought to occur on the intracellular side of the channel, hence the necessity of membrane permeation.[5]

-

Conduction Blockade: The binding of the molecule to the sodium channel stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening in response to a depolarizing stimulus.[2] This leads to a dose-dependent decrease in the rate and magnitude of the sodium current, ultimately resulting in the cessation of action potential propagation and the sensation of numbness.

This "use-dependent" or "phasic" blockade is a characteristic feature of local anesthetics, where the degree of inhibition is more pronounced in rapidly firing neurons.[5]

Visualizing the Proposed Mechanism

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for its validation.

Caption: Postulated mechanism of this compound action.

Proposed Experimental Validation

To empirically validate the hypothesized mechanism of action, a series of well-established electrophysiological and biochemical assays would be required.

Electrophysiological Studies

Objective: To directly measure the effect of the compound on sodium currents in isolated neurons or cell lines expressing voltage-gated sodium channels.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing a specific subtype of human voltage-gated sodium channels (e.g., Nav1.7, a key target in pain pathways). Alternatively, primary cultures of dorsal root ganglion (DRG) neurons can be used.

-

Recording Setup: Establish a whole-cell patch-clamp configuration. The intracellular pipette solution should contain a physiological ionic composition, and the extracellular bath solution will be used for the application of the test compound.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol would involve holding the cell at a hyperpolarized potential (e.g., -100 mV) and then stepping to a range of depolarized potentials (e.g., -80 mV to +60 mV).

-

Compound Application: After establishing a stable baseline recording of sodium currents, perfuse the bath with increasing concentrations of this compound.

-

Data Analysis: Measure the peak sodium current at each voltage step in the presence and absence of the compound. Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a Hill equation. Investigate use-dependency by applying trains of depolarizing pulses and measuring the cumulative block.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound to the sodium channel.

Methodology: Competitive Binding Assay

-

Membrane Preparation: Prepare membrane fractions from tissues or cells known to express a high density of sodium channels (e.g., rat brain).

-

Radioligand: Use a radiolabeled ligand known to bind to the local anesthetic binding site on the sodium channel (e.g., [³H]-batrachotoxin).

-

Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Comparative Analysis with Analogous Compounds

The predicted pharmacodynamic properties of this compound can be contextualized by comparing them to known local anesthetics.

| Compound | Class | Primary Mechanism of Action | Typical Onset of Action | Duration of Action |

| Lidocaine | Amino-amide | Voltage-gated sodium channel blocker | Rapid (within minutes)[4] | Moderate (1-2 hours)[4] |

| Pramocaine | Morpholine derivative | Voltage-gated sodium channel blocker | Rapid (within minutes)[6] | Several hours[6] |

| This compound | Amino-amide (putative) | Voltage-gated sodium channel blocker (putative) | To be determined | To be determined |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable in the public domain, its molecular structure provides a strong basis for classifying it as a putative amino-amide local anesthetic. The most probable mechanism is the blockade of voltage-gated sodium channels in neuronal membranes, leading to the inhibition of nerve impulse conduction. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. Further research into its potency, selectivity for different sodium channel subtypes, and pharmacokinetic profile will be essential to fully characterize its potential as a therapeutic agent.

References

-

Study.com. Lidocaine: Structure & Mechanism of Action. [Link]

-

Dr.Oracle. What is the mechanism of action of lidocaine (local anesthetic)?. [Link]

-

PubChem. Pramoxine. [Link]

-

Wikipedia. Lidocaine. [Link]

-

Patsnap Synapse. What is the mechanism of Pramocaine Hydrochloride?. [Link]

-

Wikipedia. Pramocaine. [Link]

-

PubMed Central. Molecular mechanisms of lidocaine. [Link]

-

Patsnap Synapse. What is the mechanism of Lidocaine?. [Link]

Sources

Spectroscopic Data for 2-(methylamino)-N-(propan-2-yl)acetamide Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The information presented herein is a synthesis of predicted data and established spectroscopic principles, intended to serve as a valuable resource for the characterization and analysis of this compound.

Introduction

This compound is a small organic molecule featuring a secondary amide and a secondary amine, the latter being protonated to form a hydrochloride salt. Accurate structural elucidation and confirmation are paramount in chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing unique insights into the molecular architecture and connectivity. This guide will explore the theoretical spectroscopic data for the target molecule, offering a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification. The presence of the hydrochloride salt is expected to significantly influence the chemical shifts of nearby protons and carbons, particularly those associated with the methylamino group.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a typical solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment. The protonation of the methylamino nitrogen leads to deshielding of the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N-H (amide) | ~8.2 | Doublet (d) | 1H |

| N-H₂⁺ (ammonium) | ~9.0 | Broad singlet (br s) | 2H |

| CH (isopropyl) | ~3.9 | Septet (sept) | 1H |

| CH ₂(methylene) | ~3.8 | Singlet (s) | 2H |

| N-CH ₃ (methylamino) | ~2.6 | Singlet (s) | 3H |

| CH ₃ (isopropyl) | ~1.1 | Doublet (d) | 6H |

Interpretation:

-

The amide N-H proton is expected to appear as a doublet due to coupling with the adjacent isopropyl CH proton.

-

The protons on the protonated secondary amine (ammonium) will likely appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen atom. Its downfield shift is a direct consequence of the positive charge.

-

The isopropyl CH proton will be a septet due to coupling with the six equivalent methyl protons.

-

The methylene protons adjacent to the carbonyl group and the ammonium nitrogen are significantly deshielded and are predicted to appear as a singlet.

-

The N-methyl protons of the methylamino group are also deshielded by the adjacent positive charge and are expected to be a singlet.

-

The six isopropyl methyl protons are equivalent and will appear as a doublet due to coupling with the isopropyl CH proton.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (amide carbonyl) | ~168 |

| C H (isopropyl) | ~42 |

| C H₂ (methylene) | ~50 |

| N-C H₃ (methylamino) | ~35 |

| C H₃ (isopropyl) | ~22 |

Interpretation:

-

The amide carbonyl carbon is the most deshielded carbon, appearing at the lowest field.

-

The isopropyl CH carbon and the methylene carbon appear in the mid-field region. The methylene carbon is significantly deshielded due to its position between the carbonyl group and the ammonium nitrogen.

-

The N-methyl carbon and the isopropyl methyl carbons are the most shielded carbons, appearing at the highest field.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and data quality.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent can affect chemical shifts, particularly for exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A greater number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands).

-

-

Data Processing:

-

Phase the spectra to obtain pure absorption peaks.

-

Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Caption: Workflow for ESI-MS analysis.

Conclusion

The predicted spectroscopic data for this compound provide a detailed fingerprint for the characterization of this molecule. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous confirmation of its structure. The key spectral features to note are the downfield shifts in the NMR spectrum due to the protonated amine, the characteristic broad N-H₂⁺ stretch in the IR spectrum, and the molecular ion of the free base in the mass spectrum. This guide serves as a foundational resource for scientists working with this compound, enabling its confident identification and characterization in various research and development settings.

References

-

NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

Solubility and stability of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

Foreword: A Strategic Approach to Physicochemical Characterization

In modern drug development, the journey from a promising new chemical entity (NCE) to a viable drug substance is paved with rigorous scientific investigation. The intrinsic properties of the molecule itself dictate the feasibility of its formulation, its shelf-life, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for the characterization of this compound, a small molecule featuring a secondary amine and an amide linkage. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the strategic thinking and causal relationships behind the necessary experimental work. The protocols described herein are designed as self-validating systems, grounded in international regulatory standards, to ensure the generation of robust and reliable data for critical decision-making in the development pipeline.

Molecular Profile and Physicochemical Properties

This compound is a hydrochloride salt, a common strategy employed to enhance the aqueous solubility and stability of parent amine compounds. Its structure presents key functional groups that are critical to its behavior: a secondary amine, an amide, and an isopropyl group.

While extensive experimental data for this specific molecule is not widely published, we can predict its general properties based on its structure and data from analogous compounds. This initial assessment is crucial for designing relevant experimental studies.

| Property | Predicted/Known Value | Rationale & Key Considerations |

| Molecular Formula | C₆H₁₅ClN₂O | Derived from its chemical structure.[1][2] |

| Molecular Weight | 166.65 g/mol (hydrochloride salt) | Calculated from the molecular formula. The free base has a molecular weight of 130.19 g/mol .[2] |

| Physical State | Crystalline Solid | As a salt, it is expected to be a solid at room temperature. |

| Aqueous Solubility | Predicted to be high | The hydrochloride salt form significantly increases the polarity and potential for ionization, favoring high solubility in water. Experimental verification is essential. |

| pKa | Predicted ~8-10 | The secondary amine is the most basic functional group and will be protonated at physiological pH. The exact pKa value is critical for predicting solubility as a function of pH. |

| LogP (free base) | Predicted ~0.5 - 1.5 | Indicates moderate lipophilicity for the free base. The salt form will have a much lower apparent LogP. This value influences membrane permeability and potential formulation strategies. |

| Melting Point | >200 °C (for similar structures) | Salts typically have high melting points. For a similar compound, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide hydrochloride, the melting point is 202-203 °C. |

Aqueous Solubility Assessment

The solubility of a drug substance is a critical determinant of its bioavailability and developability. For an ionizable compound like an amine hydrochloride, solubility is not a single value but a function of pH. Understanding this relationship is fundamental.

Theoretical Framework: The 'Why' Behind the Experiment

The dissolution of this compound in water is governed by the equilibrium between its solid salt form and its dissolved ions. The solubility is highly dependent on the pH of the medium due to the basic nature of the secondary amine. At low pH, the amine is fully protonated, and the compound exists as the highly soluble cation. As the pH increases towards and beyond the pKa of the amine, the equilibrium shifts towards the unprotonated, less polar, and generally less soluble free base form. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base. Therefore, a simple solubility value is insufficient; a complete pH-solubility profile is required.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining equilibrium solubility. Its design ensures that true thermodynamic equilibrium is achieved, providing a reliable baseline for formulation development.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic the gastrointestinal tract. Use buffers with known composition (e.g., HCl, phosphate, acetate) to avoid buffer-salt interactions.

-

Sample Preparation: Add an excess amount of the solid this compound to vials containing a known volume of each buffer. The excess must be sufficient to ensure that a solid phase remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours). The goal is to reach equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot immediately using a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.

-

pH Measurement: Measure the final pH of the saturated solution in each vial to confirm the pH at which the solubility was determined.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation

Understanding a molecule's stability is non-negotiable for ensuring patient safety and defining a product's shelf life. Forced degradation (or stress testing) is an essential first step.[3][4] Its purpose is to deliberately degrade the molecule to identify the likely degradation products, establish degradation pathways, and, critically, to develop a stability-indicating analytical method that can resolve the parent compound from all potential impurities.[4][5]

Theoretical Framework: Anticipating Degradation Pathways

Based on the structure of this compound, two primary degradation pathways are anticipated:

-

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield isopropylamine and 2-(methylamino)acetic acid. The rate of hydrolysis is typically pH-dependent.[6]

-

Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other related impurities.[5]

Photolytic and thermal degradation are also possibilities that must be investigated as mandated by regulatory guidelines.[7]

Experimental Protocol: Forced Degradation Studies

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines.[7][8][9][10] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the stock solution to the following conditions in parallel. A control sample (protected from stress) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60-80 °C. Sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix with 0.1 N NaOH and heat at 60-80 °C. Sample at various time points. Neutralize the sample with acid before analysis.

-

Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. Sample at various time points.

-

Thermal Degradation (Solution): Heat the stock solution at 60-80 °C.

-

Thermal Degradation (Solid): Store the solid powder in a controlled oven at a high temperature (e.g., 105 °C) or under accelerated stability conditions (40°C/75% RH).

-

Photostability: Expose the solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be run in parallel.

-

-

Sample Analysis: Analyze all samples (stressed and control) using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Data Evaluation:

-

Purity/Peak Purity: Assess the purity of the parent peak in all chromatograms.

-

Mass Balance: Account for the loss in the parent compound by summing the amounts of all detected degradation products. A good mass balance (95-105%) indicates that all major degradation products are being detected.

-

Identify Degradants: Use MS data to propose structures for the observed degradation products.

-

Caption: Forced Degradation Experimental Workflow.

Formal (ICH) Stability Study Design

Once the degradation profile is understood, a formal stability study is initiated to establish a re-test period for the drug substance. This study is performed under controlled storage conditions as defined by ICH guideline Q1A(R2).[8]

Storage Conditions and Testing Frequency

The study should be conducted on at least three primary batches of the drug substance stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Intermediate testing is only required if a significant change occurs under accelerated conditions.

Stability-Indicating Test Procedures

The analytical test battery for a stability study must be comprehensive and validated. For this compound, this would include:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: An HPLC method to determine the potency of the drug substance.

-

Purity/Degradation Products: The stability-indicating HPLC method developed during forced degradation studies to quantify known and unknown impurities.

-

Water Content: Karl Fischer titration, as moisture can be critical for the stability of hydrochloride salts.

Conclusion

The characterization of solubility and stability for a new chemical entity such as this compound is a foundational pillar of successful drug development. It is a multi-faceted process that moves from theoretical prediction to rigorous, systematic experimentation. By first establishing a comprehensive pH-solubility profile and then elucidating degradation pathways through forced degradation studies, a clear picture of the molecule's intrinsic properties emerges. This knowledge directly informs the design of robust formal stability studies that are compliant with global regulatory standards. The methodologies and strategies outlined in this guide provide a validated roadmap for generating the critical data needed to advance a candidate molecule through the development process, ensuring the final drug product is safe, effective, and stable.

References

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 19, 2026, from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 19, 2026, from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved January 19, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]

-

Chemlin. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved January 19, 2026, from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved January 19, 2026, from [Link]

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound,1209744-77-3-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 2. This compound [cymitquimica.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpp.com [ijrpp.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. snscourseware.org [snscourseware.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

A Systematic Approach to the Target Deconvolution of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride

An In-Depth Technical Guide

Abstract

The compound 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride is a small molecule whose biological targets and mechanism of action are not characterized in publicly available literature. The process of identifying the specific molecular targets of such a compound—a critical step in drug discovery and chemical biology known as target deconvolution—requires a multi-faceted, systematic approach. This guide eschews a rigid, one-size-fits-all template in favor of a logical, evidence-driven workflow designed to progressively build a high-confidence profile of a compound's biological interactions. Here, we use this compound as a case study to present a comprehensive strategy, moving from computational hypothesis generation to unbiased proteome-wide screening and culminating in rigorous biophysical validation of target engagement within a cellular context. The methodologies detailed herein are grounded in established, robust techniques and are designed to be self-validating through the stringent use of controls, providing a blueprint for the characterization of any novel bioactive small molecule.

Foundational Analysis: From Chemical Structure to Testable Hypotheses

Before embarking on extensive experimental work, a thorough analysis of the molecule's intrinsic properties can provide crucial direction. This initial phase focuses on leveraging existing knowledge and computational tools to generate a landscape of putative targets.

Physicochemical Profile

The subject of our investigation is this compound.

-

IUPAC Name: 2-(methylamino)-N-(propan-2-yl)acetamide;hydrochloride[1]

-

Molecular Formula: C₆H₁₅ClN₂O[2]

-

Molecular Weight: 166.65 g/mol

-

Structure:

The structure features a secondary amine, an amide linkage, and an isopropyl group. These functionalities are common in biologically active molecules and provide the basis for structural similarity searches.

Structural Analogue & Pharmacophore Analysis

The principle that structurally similar molecules often exhibit similar biological activities is a cornerstone of medicinal chemistry.[3] An analysis of public databases for approved drugs or well-characterized probes containing the N-isopropylacetamide or related scaffolds reveals several distinct classes of protein targets.

-

Monoamine Transporters: The acetamide backbone is present in modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), a well-known inhibitor of the dopamine transporter (DAT).[4] This suggests the possibility that our compound could interact with neurotransmitter transporters.

-

Enzymes (e.g., Cyclooxygenases): The acetamide functional group is amenable to prodrug design for COX-II inhibitors, where it can be hydrolyzed in vivo by amidases.[5]

-

G-Protein Coupled Receptors (GPCRs): The compound NS-304, a prodrug for a prostacyclin (IP) receptor agonist, contains a more complex acetamide structure, indicating this scaffold is compatible with GPCR recognition.[6]

This analysis, while not definitive, generates initial, broad hypotheses and helps prioritize downstream experimental designs.

In Silico Target Prediction: A Computational Triage

Computational, or in silico, methods offer a rapid and cost-effective way to screen a compound against vast databases of biological targets to predict interactions.[3][7][8] This serves as a hypothesis-generating engine to guide subsequent wet-lab experiments.

The recommended workflow involves a combination of ligand-based and structure-based approaches.[8][9]

-

Ligand-Based Screening: This method relies on the compound's structure.

-

Chemical Similarity Searching: The compound's 2D fingerprint is compared against annotated chemical databases (e.g., ChEMBL, PubChem) to find molecules with high structural similarity and known biological targets.[3]

-

Pharmacophore Modeling: The 3D arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) is used to search for proteins that can accommodate this arrangement.

-

Machine Learning: Predictive models trained on large datasets of compound-target interactions can forecast the probability of the query molecule binding to various targets.[7][10]

-

-

Structure-Based Screening (Reverse Docking): This method requires the 3D structure of potential protein targets. The compound is computationally "docked" into the binding sites of a large panel of proteins, and a scoring function estimates the binding affinity.[11]

The output of this phase is not a single answer but a ranked list of potential targets, which provides the critical starting point for experimental validation.

Experimental Target Discovery: Unbiased and Focused Approaches

With a set of hypotheses in hand, the next phase employs proteome-wide experimental techniques to identify direct binding partners in a biological context, such as a cell lysate. These methods are powerful because they are unbiased and do not depend on prior assumptions.

Unbiased Profiling via Affinity Chromatography

Affinity chromatography is a cornerstone technique for target identification.[12][13] It involves chemically modifying the small molecule to immobilize it on a solid support (e.g., sepharose beads), creating a "bait" to fish for interacting proteins from a cell lysate.[14]

-

Probe Synthesis: Synthesize an analogue of the compound with a linker arm terminating in a reactive group (e.g., an alkyne or amine) suitable for conjugation to the solid support. A crucial control is to verify that the modified probe retains the biological activity of the parent compound, if known.

-

Immobilization: Covalently couple the synthesized probe to activated beads (e.g., NHS-activated Sepharose).

-

Lysate Incubation: Incubate the compound-coupled beads with a relevant cell lysate. The choice of lysate is critical; it should be from a cell line where a phenotypic effect is observed or one that is expected to express the putative targets.

-

Competition Control: In a parallel experiment, co-incubate the lysate and beads with a large excess of the free, unmodified compound. True binding partners will preferentially bind the free compound, preventing their capture by the beads. This is the most important control for eliminating non-specific binders.[15]

-

Washing: Wash the beads extensively with buffer to remove proteins that are non-specifically or weakly bound.

-

Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis by LC-MS/MS: Separate the eluted proteins by gel electrophoresis, excise the protein bands, perform in-gel tryptic digestion, and identify the resulting peptides using high-resolution mass spectrometry. Proteins that are present in the main experiment but significantly reduced or absent in the competition control are considered high-confidence "hits."[14]

Kinome Profiling with Kinobeads

Protein kinases are one of the largest and most important classes of drug targets. If in silico analysis suggests kinase activity, a specialized chemical proteomics approach using "Kinobeads" is highly effective.[16] Kinobeads are affinity resins containing a cocktail of immobilized, broad-spectrum kinase inhibitors that can capture a large fraction of the cellular kinome.[17][18] The experiment is performed in a competitive binding format.

-

Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase structure and activity.

-

Compound Incubation: Treat aliquots of the lysate with increasing concentrations of the test compound (or DMSO as a vehicle control). This allows the compound to bind to its kinase targets within the proteome.

-

Kinobeads Enrichment: Add the Kinobeads matrix to the treated lysates. Kinases that are not occupied by the test compound will bind to the immobilized inhibitors on the beads.

-

Pulldown and Digestion: Wash the beads to remove non-bound proteins, and perform on-bead tryptic digestion of the captured kinases.

-

Quantitative Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS. The abundance of each identified kinase is quantified in each sample.

-

Data Analysis: For each kinase, plot its measured abundance versus the concentration of the free compound. This generates a dose-response curve from which a dissociation constant (Kd) or IC50 can be calculated, indicating the compound's binding affinity for each specific kinase.[19][20]